molecular formula C23H22ClN5O3S B2762253 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-methylidene-6-oxopyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]propanamide CAS No. 1170067-42-1

2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-methylidene-6-oxopyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]propanamide

Cat. No.: B2762253
CAS No.: 1170067-42-1
M. Wt: 483.97
InChI Key: YKWCKQOFJACXMZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-methylidene-6-oxopyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]propanamide is a complex synthetic compound of significant interest in agricultural and biological chemistry research. Its molecular architecture, incorporating a chlorophenoxy moiety, a methylidene-substituted oxopyrimidine ring, and a thiophen-2-ylpyrazol group, suggests potential for multi-site biological activity. Researchers primarily investigate this compound for its insecticidal and acaricidal properties, as it shares structural features with known active ingredients used in crop protection . The compound's proposed mechanism of action may involve the disruption of mitochondrial function in pests, a characteristic shared by other insecticidal compounds that feature pyrimidine and thiophene components . Its application is central in developing novel pest control strategies, particularly against resistant species of insects and mites that pose a threat to agriculture . The presence of the pyrazol-3-yl group further makes it a valuable scaffold in medicinal chemistry for the design and synthesis of new enzyme inhibitors. This product is provided For Research Use Only and is strictly intended for laboratory analysis and experimental purposes. It is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-methylidene-6-oxopyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3S/c1-13-14(2)25-22(27-20(13)30)29-19(12-17(28-29)18-6-5-11-33-18)26-21(31)23(3,4)32-16-9-7-15(24)8-10-16/h5-12H,1H2,2-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXIFRDUOJYSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=O)C1=C)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-methylidene-6-oxopyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20ClN3O3S\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_{3}\text{O}_{3}\text{S}

This structure includes a chlorophenoxy group, a thiophene ring, and a pyrazole moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting growth and development in target organisms.
  • Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial activity against various pathogens, making it a candidate for agricultural applications as a pesticide.
  • Antioxidant Activity : The presence of multiple functional groups suggests potential antioxidant properties, which could be beneficial in therapeutic applications.

Antimicrobial Efficacy

Recent studies have demonstrated the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate that the compound exhibits varying degrees of effectiveness against different bacterial species.

Antifungal Activity

In addition to antibacterial properties, the compound also showed antifungal activity against common fungal pathogens:

Fungal Strain MIC (µg/mL)
Candida albicans32
Aspergillus niger64

Case Studies

  • Agricultural Application : In field trials, the compound was tested as a seed treatment agent. Results indicated increased germination rates and reduced incidence of fungal infections compared to untreated controls.
  • Pharmacological Studies : A study evaluating the anti-inflammatory effects of this compound demonstrated significant reduction in inflammatory markers in animal models, suggesting potential for therapeutic use in inflammatory diseases.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound. A notable study published in a peer-reviewed journal highlighted modifications to improve its solubility and stability, leading to enhanced biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogues

Compound Name/ID Core Structure Key Substituents Biological Activity/Application Reference
Target Compound Pyrimidine-pyrazole-thiophene 4-Chlorophenoxy, methylidene-6-oxo, propanamide Hypothesized kinase inhibition -
6-[(4-Methoxy-furochromen-5-ylideneamino)pyrimidin-4-one () Pyrimidin-4-one Furochromenylideneamino, methylsulfanyl Analgesic, anti-inflammatory
885173-49-9 () Pyridazin-3-yl Methyl, phenyl, propanamide Unspecified (agrochemical candidate)
N-{1-(4-methylphenyl)-3-[piperidin-3-yl]-pyrazol-5-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide () Pyrazolo-pyrimidine Piperidinyl, carboxamide Kinase inhibition (inferred)

Physicochemical Properties

  • Solubility : The propanamide and pyrimidine-6-oxo groups may improve aqueous solubility relative to purely aromatic analogs (e.g., ’s pyridazine derivatives) .

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing this compound?

The synthesis involves multi-step procedures, starting with constructing the pyrazole-thiophene core, followed by coupling with the pyrimidinone and chlorophenoxy moieties. Key steps include:

  • Cyclization of precursors (e.g., thiophene derivatives) under reflux with xylene and palladium acetate catalysis .
  • Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane . Optimal yields (70–85%) require strict control of temperature (±2°C), inert atmosphere, and pH (6.5–7.5). Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structural integrity?

  • NMR : Analyze splitting patterns in 1H^1H-NMR (e.g., singlet for methylidene protons at δ 5.2 ppm; aromatic protons in thiophene at δ 7.1–7.3 ppm). 13C^{13}C-NMR should show carbonyl peaks at ~170 ppm (amide) and 165 ppm (pyrimidinone) .
  • IR : Confirm amide C=O stretch at ~1650 cm1^{-1} and pyrimidinone C=O at ~1680 cm1^{-1}.
  • HRMS : Exact mass calculation for C23H22ClN5O3S\text{C}_{23}\text{H}_{22}\text{ClN}_5\text{O}_3\text{S} (M+^+: 507.12) ensures molecular formula validation .

Q. What solvent systems and chromatographic methods are optimal for purification?

Use polar aprotic solvents (DMF, DCM) during synthesis to enhance solubility. For purification:

  • Flash chromatography : Silica gel with ethyl acetate/hexane (3:7 ratio) resolves polar byproducts.
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) achieves >95% purity. Monitor at 254 nm .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical:

  • Collect high-resolution data (<1.0 Å) to resolve methylidene geometry and pyrazole-thiophene dihedral angles.
  • Address twinning or disorder using the TWIN/BASF commands in SHELXL. Validate with Rint_{\text{int}} < 0.05 and GooF ≈ 1.0 .
  • Compare experimental bond lengths/angles with DFT-optimized structures to identify deviations >0.02 Å .

Q. What experimental strategies mitigate contradictions in bioactivity data across studies?

  • Dose-response standardization : Use IC50_{50} values from at least three independent assays (e.g., kinase inhibition, cytotoxicity) with positive controls (e.g., staurosporine).
  • Binding assays : Surface plasmon resonance (SPR) or ITC quantify affinity (Kd_d) to targets like EGFR or COX-2. Cross-validate with molecular docking (AutoDock Vina) to identify key residues (e.g., Lys721 in EGFR) .
  • Address false positives via counter-screens against unrelated enzymes .

Q. How can computational modeling predict metabolic stability and toxicity?

  • ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 substrate likelihood >70%).
  • Toxicity : Apply ProTox-II for hepatotoxicity alerts (e.g., mitochondrial membrane disruption).
  • MD simulations : GROMACS-based 100-ns trajectories assess protein-ligand stability (RMSD <2.0 Å) .

Q. What mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution?

  • Kinetic isotope effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} for reactions at the chlorophenoxy group. A KIE >1 indicates bond-breaking in the rate-limiting step.
  • DFT calculations : Gaussian09 optimizes transition states (B3LYP/6-31G*) to identify energy barriers for SN2 pathways at the methylidene site .

Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in biological activity?

  • QC protocols : Enforce strict NMR purity thresholds (>98%) and LC-MS monitoring of degradants.
  • Bioassay normalization : Express activity as % inhibition relative to internal controls (e.g., DMSO vehicle).
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests (p<0.05) to assess significance across batches .

Q. What statistical methods optimize reaction conditions for scale-up?

Apply Design of Experiments (DoE) via JMP or Minitab:

  • Central composite design to test variables (temperature: 60–100°C; catalyst loading: 1–5 mol%).
  • Response surface modeling maximizes yield (target >80%) while minimizing byproducts .

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